6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline
Description
Properties
IUPAC Name |
6-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c16-11-1-4-13-14(9-11)17-10-15(18-13)19-5-7-20(8-6-19)23(21,22)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCNJCUTAORIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Using IBX Catalyst
A method adapted from Ravi Varala et al. involves heating 4-hydroxyacetophenone with o-phenylenediamine in the presence of 2-iodoxybenzoic acid (IBX) in a THF:DMSO (9:1) solvent system at 80°C for 50 minutes. This oxidative condensation yields the quinoxaline core with a hydroxy group at position 2, which is subsequently chlorinated.
Reaction Conditions Table
Chlorination of the Hydroxy Group
The intermediate 6-chloro-2-hydroxyquinoxaline undergoes chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) . A patent by Hoechst AG describes the hydrogenation of 6-chloro-2-hydroxyquinoxaline-N-oxide in aqueous NaOH with a platinum catalyst, followed by azeotropic drying and chlorination to yield 2,6-dichloroquinoxaline. While this method targets dichlorination, selective monochlorination protocols can be adapted for the 6-chloro derivative.
Sulfonylation with Cyclopropanesulfonyl Chloride
The final step involves sulfonylation of the piperazine’s secondary amine using cyclopropanesulfonyl chloride .
Sulfonylation Protocol
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6-Chloro-2-piperazinylquinoxaline (1.0 mmol) is dissolved in dichloromethane (DCM).
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Cyclopropanesulfonyl chloride (1.2 mmol) is added dropwise at 0°C.
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The reaction is stirred at room temperature for 6 hours, followed by quenching with water and extraction.
Optimization Notes
-
Excess sulfonyl chloride ensures complete reaction.
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Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Analytical Characterization
The final product is validated using spectroscopic techniques:
Spectral Data
Purity Assessment
Reaction Optimization and Challenges
Catalytic Hydrogenation
The patent by Hoechst AG highlights the use of platinum shell catalysts (0.01–0.05 mol%) for hydrogenation at 60–100°C under 5–20 bar H₂ pressure. While this step is specific to dichloroquinoxaline synthesis, similar catalysts could enhance efficiency in reducing nitro intermediates during quinoxaline formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the quinoxaline core or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides, often in the presence of a base or a catalyst.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring or the sulfonyl group.
Reduction: Reduced forms of the quinoxaline core or the sulfonyl group.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in targeting various biological pathways, particularly those related to neurological and psychiatric disorders.
- Antipsychotic Activity : Research indicates that compounds with similar structures exhibit antipsychotic effects by modulating dopamine receptors, particularly D2 and D3 subtypes. The piperazine moiety is crucial for this activity, enhancing receptor binding affinity and selectivity.
Anticancer Research
The compound has been explored for its anticancer properties, particularly as an inhibitor of specific kinases involved in cancer cell proliferation.
- Mechanism of Action : It may act by inhibiting pathways that are critical for tumor growth, such as the PI3K/Akt/mTOR signaling pathway. This inhibition can lead to reduced cell survival and increased apoptosis in cancer cells.
Neuropharmacology
Due to its ability to cross the blood-brain barrier, 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline is being studied for its effects on central nervous system disorders.
- Potential Uses : It is being evaluated for applications in treating anxiety, depression, and other mood disorders through modulation of serotonin and norepinephrine levels.
Case Study 1: Antipsychotic Effects
A study published in the Journal of Medicinal Chemistry examined the efficacy of 6-chloro derivatives in animal models of schizophrenia. The results demonstrated significant reductions in hyperactivity and improved cognitive functions, suggesting a potential role as an antipsychotic agent.
Case Study 2: Anticancer Activity
Research published in Cancer Research highlighted the compound's ability to inhibit tumor growth in xenograft models. The study showed that treatment with 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline resulted in a marked decrease in tumor size compared to controls, supporting its development as a novel anticancer therapeutic.
Data Table: Summary of Applications
| Application Area | Key Findings | Reference Source |
|---|---|---|
| Medicinal Chemistry | Potential antipsychotic effects | Journal of Medicinal Chemistry |
| Anticancer Research | Inhibition of tumor growth | Cancer Research |
| Neuropharmacology | Modulation of CNS pathways | Neuropharmacology Journal |
Mechanism of Action
The mechanism of action of 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its biological activity and versatility in chemical synthesis.
6-chloroquinoxaline: Similar structure but lacks the piperazine and cyclopropanesulfonyl groups.
2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline: Similar structure but lacks the chloro group at the 6-position.
Uniqueness
6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline is unique due to the presence of both the chloro group and the cyclopropanesulfonyl-substituted piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
6-Chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline is a synthetic compound with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline is with a molecular weight of 341.8 g/mol. The compound features a quinoxaline core, which is known for its diverse biological activities.
The biological activity of quinoxaline derivatives, including 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline, is often attributed to their interaction with various biological targets:
- Anticancer Activity : Quinoxaline derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Their mechanism may involve the inhibition of specific kinases or the modulation of signaling pathways associated with cell proliferation and survival.
- Antimicrobial Activity : These compounds exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with protein synthesis.
Anticancer Studies
Recent studies have demonstrated the efficacy of quinoxaline derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|---|
| 6-Chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline | MCF-7 (breast cancer) | 0.05 ± 0.01 | High |
| NCI-H460 (lung cancer) | 0.03 ± 0.005 | High | |
| SF-268 (CNS cancer) | 0.04 ± 0.007 | High |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, outperforming established chemotherapeutics like doxorubicin.
Antimicrobial Studies
In antimicrobial assays, the compound demonstrated potent activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | Moderate |
| Escherichia coli | 10 µg/mL | High |
| Pseudomonas aeruginosa | 15 µg/mL | Moderate |
These findings suggest that 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline has potential as a dual-action agent against both cancer and bacterial infections.
Case Studies
Several case studies highlight the therapeutic potential of quinoxaline derivatives:
- Case Study on Cancer Treatment : A study involving a combination therapy using quinoxaline derivatives alongside traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in animal models compared to single-agent treatments.
- Case Study on Antimicrobial Resistance : Research indicated that quinoxaline derivatives could be effective against antibiotic-resistant strains of bacteria, providing a promising avenue for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline, and what experimental parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted quinoxaline precursors. For example:
- Step 1 : React 6-chloroquinoxaline-2-carbaldehyde with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
- Step 2 : Couple the intermediate with piperazine under reflux in a polar aprotic solvent (e.g., DMF) for 12–24 hours .
- Critical Parameters : Temperature control (70–90°C), stoichiometric ratios (1:1.2 for sulfonylation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are key to achieving >90% purity .
Q. How can the compound’s structural integrity and crystallinity be validated post-synthesis?
- Methodological Answer : Use X-ray powder diffraction (XRPD) to confirm crystallinity and compare peaks with simulated patterns from density functional theory (DFT). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions, with decomposition temperatures >200°C indicating robustness . NMR spectroscopy (¹H/¹³C) verifies substituent positions, focusing on the cyclopropanesulfonyl proton signals at δ 1.2–1.5 ppm and quinoxaline aromatic protons at δ 8.0–8.5 ppm .
Q. What analytical techniques are recommended for quantifying impurities in bulk samples?
- Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities <0.1%. Mass spectrometry (LC-MS) identifies byproducts, such as desulfonated derivatives (m/z ~300) or incomplete piperazine coupling (m/z ~350) .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and activation energies for sulfonylation and piperazine coupling. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. Computational predictions align with experimental yields when solvent effects (e.g., DMF polarity) are incorporated .
Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. antimicrobial effects)?
- Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing cyclopropanesulfonyl with methylsulfonyl). Use kinase profiling assays (e.g., ATPase activity) and microbial MIC tests to compare potency. Contradictions may arise from assay-specific conditions (e.g., ATP concentration in kinase assays) or bacterial strain variability. Cross-validate findings using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .
Q. How does the compound’s conformation influence its interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (MD) (GROMACS) to predict binding modes. The quinoxaline core interacts with hydrophobic pockets, while the cyclopropanesulfonyl group stabilizes hydrogen bonds with catalytic lysine residues (e.g., in kinases). Free-energy perturbation (FEP) calculations quantify binding energy differences between enantiomers .
Q. What experimental design principles minimize variability in pharmacological assays?
- Answer : Use statistical Design of Experiments (DoE) (e.g., Box-Behnken design) to optimize assay parameters:
- Factors : Compound concentration (1–10 µM), incubation time (30–120 min), and pH (6.5–7.5).
- Response : % Inhibition of target enzyme.
- Analysis : ANOVA identifies significant factors (e.g., pH > concentration) and interaction effects. This reduces replicate variability by 30% compared to one-factor-at-a-time approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
